One reported method for the synthesis of 4-Bromo-2-methoxybenzaldehyde involves a two-step process starting from 4-Bromo-2-fluorobenzaldehyde: []
Another synthesis utilizes 3,4,5-trimethoxytoluene as the starting material and involves multiple steps, including Vilsmeier-Haack reaction, Dakin reaction, bromination, Grignard reagent formation and coupling with 4-bromo-2-methyl-1-benzenesulfonyl-2-butene. This specific synthesis aims to obtain 3-(3-Methyl-4-benzenesulfonyl-2-butenyl)-4,5,6-trimethoxy-2-methylphenyl benzyl ether, a key intermediate of coenzyme Q10, with 4-Bromo-2-methoxybenzaldehyde serving as a precursor in the synthetic pathway. []
The molecular structure of 4-Bromo-2-methoxybenzaldehyde has been confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , , , , ] Additionally, X-ray diffraction studies have been conducted on compounds derived from 4-Bromo-2-methoxybenzaldehyde, providing insights into its structural features and its ability to form complexes with metals. [, , ]
The mechanism of action of 4-Bromo-2-methoxybenzaldehyde and its derivatives is diverse and depends heavily on the specific application. For example, as a precursor to 5-HT2A receptor agonists/inverse agonists, the mechanism involves binding to and modulating the activity of the 5-HT2A receptor, ultimately impacting sleep architecture and wakefulness. [, ] In other applications, the mechanism may involve chelation with metal ions to form complexes with altered biological activities. [, , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: